MFCD02329943
Overview
Description
MFCD02329943 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD02329943 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The industrial production also involves rigorous quality control measures to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: MFCD02329943 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the compound.
Scientific Research Applications
MFCD02329943 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes. In medicine, it is investigated for its potential therapeutic effects. In industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD02329943 involves its interaction with specific molecular targets and pathways The compound binds to these targets, altering their activity and triggering a cascade of biochemical events
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD02329943 include those with analogous structures and reactivity. These compounds often share similar properties but may differ in their specific applications and effects.
Uniqueness: What sets this compound apart from its similar compounds is its unique combination of stability and reactivity. This makes it particularly valuable for applications that require both robust performance and versatility.
Conclusion
This compound is a compound of significant interest due to its unique properties and wide range of applications. Its synthesis, reactivity, and mechanism of action make it a valuable subject of study in various scientific fields. Understanding its similarities and differences with other compounds further highlights its potential and uniqueness.
Properties
IUPAC Name |
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S3/c1-2-9-23-15(11-27-18-20-13-6-3-4-7-14(13)28-18)21-22-17(23)26-12-16(25)19-8-5-10-24/h2-4,6-7,24H,1,5,8-12H2,(H,19,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVCWLWVERKCDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NCCCO)CSC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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